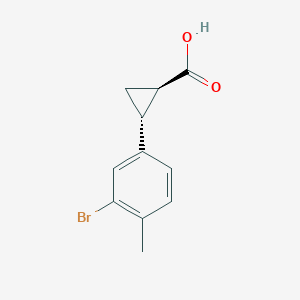

(1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(3-bromo-4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-6-2-3-7(4-10(6)12)8-5-9(8)11(13)14/h2-4,8-9H,5H2,1H3,(H,13,14)/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFXOEDDNYAVFI-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)[C@@H]2C[C@H]2C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

Introduction of the 3-Bromo-4-methylphenyl Group: This step involves the bromination of a methylphenyl compound, followed by its attachment to the cyclopropane ring through a Grignard reaction.

Industrial Production Methods

Industrial production of (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be employed under appropriate conditions.

Major Products

Oxidation: Formation of 3-bromo-4-methylbenzoic acid or 3-bromo-4-methylacetophenone.

Reduction: Formation of 2-(4-methylphenyl)cyclopropane-1-carboxylic acid.

Substitution: Formation of 2-(3-azido-4-methylphenyl)cyclopropane-1-carboxylic acid or 2-(3-methoxy-4-methylphenyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Brominated Derivatives: The brominated analog in (43.01% NO inhibition) highlights the role of bromine in enhancing anti-inflammatory activity compared to non-halogenated compounds. The target compound’s 3-bromo-4-methylphenyl group may similarly improve lipophilicity and target binding .

- Methyl vs. For example, methyl majusculoate () shows 35.75% NO inhibition, slightly lower than brominated analogs but with reduced toxicity risks .

Stereochemical Influence

- The (1R,2R) configuration is critical for bioactivity. For instance, solanoeclepin B (), a complex cyclopropane derivative, relies on this stereochemistry for its role as a nematode hatching factor. Stereospecific synthesis (e.g., LiOH-mediated hydrolysis in ) ensures optimal activity .

Toxicity and Solubility

- Brominated and fluorinated derivatives (e.g., ) often exhibit higher lipophilicity, which may increase cell membrane permeability but also risk cytotoxicity. The methyl group in the target compound could balance solubility and safety .

Biological Activity

(1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: CHBrO

- Molecular Weight: 241.10 g/mol

- CAS Number: 31501-85-6

This compound features a cyclopropane ring substituted with a brominated aromatic moiety, which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In a study involving related compounds, one derivative demonstrated an IC value of 168.78 µM against the MCF-7 breast cancer cell line, indicating substantial antiproliferative effects .

The biological activity of (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid may involve:

- Inhibition of Kinases: Similar compounds have been evaluated for their selectivity against kinases, which are crucial in cancer progression. For example, some derivatives showed potent inhibition against Aurora A kinase, leading to apoptosis in cancer cells .

- Cell Cycle Arrest: The compound may induce G1 phase arrest in the cell cycle, preventing further proliferation of cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the cyclopropane ring and the aromatic moiety. The presence of bromine and methyl groups enhances biological activity by influencing lipophilicity and electronic properties. Compounds with optimal substitutions tend to exhibit better potency and selectivity against targeted kinases.

| Compound | Structure | IC (µM) | Activity |

|---|---|---|---|

| 6e | Structure | 168.78 | Antitumor |

| 81c | Structure | <10 | PLK4 Inhibitor |

Case Studies

- Case Study on Anticancer Properties : A derivative similar to (1R,2R)-2-(3-Bromo-4-methylphenyl)cyclopropane-1-carboxylic acid was evaluated for its anticancer properties. It demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

- Kinase Inhibition Study : A comprehensive kinase panel assay revealed that certain derivatives exhibited selectivity towards specific kinases involved in cancer signaling pathways. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Q & A

Q. Basic Structural Analysis :

- X-ray Crystallography : Single-crystal diffraction (using SHELX software ) confirms the cyclopropane ring geometry and substituent positions. Heavy atoms like bromine enhance phasing accuracy.

- NMR : H and C NMR identify diastereotopic protons on the cyclopropane ring (δ ~1.5–2.5 ppm). H-H COSY and NOESY distinguish cis/trans configurations .

Advanced Conformational Studies :

Dynamic NMR and variable-temperature experiments reveal ring strain effects. Solid-state NMR quantifies intermolecular interactions in cocrystals .

What are the key stability challenges for this compound under experimental conditions?

Basic Stability :

The cyclopropane ring is strain-sensitive. Storage at 2–8°C in inert atmospheres prevents ring-opening reactions. Acidic/basic conditions may hydrolyze the carboxylic acid group .

Q. Advanced Degradation Pathways :

- Thermal Stability : TGA/DSC analysis identifies decomposition temperatures.

- Photostability : UV-Vis studies under light exposure monitor bromine-mediated radical reactions .

How does the bromine substituent influence reactivity in cross-coupling reactions?

Basic Reactivity :

The 3-bromo group enables Suzuki-Miyaura, Buchwald-Hartwig, or Ullmann couplings to introduce aryl/heteroaryl groups. Pd(PPh)/SPhos catalysts are effective .

Advanced Mechanistic Insights :

DFT calculations reveal that bromine’s electronegativity directs coupling regioselectivity. Steric effects from the 4-methyl group may slow transmetalation steps .

What computational methods predict the compound’s bioactivity or binding affinity?

Basic Docking Studies :

Molecular docking (AutoDock Vina) screens against targets like enzymes or receptors. The carboxylic acid moiety often binds metal ions in active sites .

Advanced MD Simulations :

All-atom MD simulations (AMBER/CHARMM) assess conformational flexibility in lipid bilayers or protein pockets. QM/MM hybrid models evaluate reaction pathways for prodrug activation .

How can enantiomeric purity be validated and optimized during synthesis?

Basic Chiral Analysis :

HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetry ([α]) confirms optical activity .

Advanced Catalytic Optimization :

Kinetic resolution using lipases or engineered enzymes improves enantiomeric excess (ee). Continuous-flow systems enhance catalyst turnover .

What are the applications of this compound in medicinal chemistry?

Basic Drug Design :

The cyclopropane scaffold mimics peptide bonds, enhancing metabolic stability. The bromine atom serves as a handle for radiohalogenation in PET tracers .

Advanced Target Engagement :

In vitro assays (e.g., SPR, ITC) quantify binding to inflammatory targets (e.g., COX-2). In vivo PK/PD studies in rodent models assess bioavailability .

How does the methyl group at the 4-position affect steric and electronic properties?

Basic Steric Effects :

The methyl group increases steric hindrance, reducing nucleophilic attack on the cyclopropane ring. IR spectroscopy shows altered C-H stretching frequencies .

Advanced Electronic Modulation :

Hammett plots correlate substituent effects on reaction rates. Electrochemical studies (CV) reveal shifts in oxidation potentials due to electron-donating methyl groups .

What analytical techniques quantify trace impurities in synthesized batches?

Q. Basic Purity Assessment :

- HPLC-MS : Detects halogenated byproducts (e.g., debrominated derivatives).

- ICP-MS : Quantifies residual metal catalysts (e.g., Pd, Cu) .

Advanced Impurity Profiling :

2D-LC-QTOF-MS/MS identifies low-abundance degradation products. Stability-indicating methods validate storage conditions .

How can this compound serve as a building block for complex natural product synthesis?

Basic Applications :

The cyclopropane core is a rigid spacer in macrocycles or peptidomimetics. The carboxylic acid enables conjugation via amide/ester bonds .

Advanced Total Synthesis :

Incorporate into polyketide backbones (e.g., majusculoic acid derivatives) via Wittig olefination or aldol reactions. Asymmetric induction preserves stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.